![molecular formula C17H19NO2 B1522659 2-(4-Butylbenzoyl)-6-methoxypyridine CAS No. 1187164-42-6](/img/structure/B1522659.png)
2-(4-Butylbenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Butylbenzoyl)-6-methoxypyridine is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It has a molecular weight of 253.34 .
Synthesis Analysis
The synthesis of this compound involves the use of 4-Butylbenzoyl chloride, which is used in the synthesis of 2,5- bis [(4-butylbenzoyl)oxy]styrene . A direct and sustainable method for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C17H19NO . The InChI code for this compound is 1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 .Scientific Research Applications
Oligodeoxyribonucleotide Synthesis
The use of protective groups in nucleoside chemistry, such as the 3-methoxy-4-phenoxybenzoyl group, for exocyclic amino group protection, highlights the importance of specific chemical functionalities in the synthesis of biologically relevant molecules. Such protective groups facilitate selective reactions and improve the stability of intermediates, essential for the synthesis of oligodeoxyribonucleotides, a crucial component in genetic research and therapeutic applications (Mishra & Misra, 1986).
Crystal Engineering
The study of intermolecular interactions within crystal structures, such as those involving 2-methoxybenzoic acid and bipyridine compounds, provides insights into the design of molecular materials with specific properties. Understanding these interactions is key to developing advanced materials for electronics, photonics, and pharmaceuticals (Qian & Liu, 2012).
Density Functional Theory (DFT) Studies
The cyclization of compounds under microwave irradiation and solvent-free conditions, leading to the synthesis of benzothiazoles, illustrates the role of DFT studies in predicting molecular structure and vibrational frequencies. These computational tools aid in understanding the physical and chemical properties of new compounds, facilitating their application in various scientific fields (Arslan & Algül, 2007).
Liquid Crystallinity and Hydrogen Bonding
Investigations into the formation of liquid crystalline phases through hydrogen bonding in mixtures containing bipyridines and carboxylic acids reveal the intricate balance of molecular interactions necessary to achieve desired materials' properties. Such studies are crucial for the development of new liquid crystal displays and other optical devices (Martinez-Felipe et al., 2016).
In Vitro Cytotoxicity and Molecular Structures
The synthesis and analysis of coordination complexes for understanding their in vitro cytotoxicity against cancer cells demonstrate the potential of metal-organic compounds in medicinal chemistry. Such research is pivotal for the development of new chemotherapeutic agents (Aliabadi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(4-butylphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(18-15)20-2/h5,7-12H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMNMUQDDFLAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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